molecular formula C22H27N5O2S2 B2639159 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898434-04-3

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2639159
CAS No.: 898434-04-3
M. Wt: 457.61
InChI Key: QKCQIOUEDXFWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl-acetamide bridge to a cyclopenta[d]pyrimidin-4-one core. The diethylaminoethyl substituent at the pyrimidinone nitrogen enhances solubility through its tertiary amine group, which can undergo protonation under physiological conditions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-3-26(4-2)12-13-27-17-10-7-8-15(17)20(25-22(27)29)30-14-19(28)24-21-23-16-9-5-6-11-18(16)31-21/h5-6,9,11H,3-4,7-8,10,12-14H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQIOUEDXFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and cyclopenta[d]pyrimidine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents and conditions include:

    Benzothiazole synthesis: Using 2-aminothiophenol and carbon disulfide under basic conditions.

    Cyclopenta[d]pyrimidine synthesis: Utilizing cyclopentanone and guanidine derivatives.

    Coupling reaction: Employing thiol reagents and acylating agents under controlled temperatures and pH.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents to replace functional groups.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.

    Reduction: Typically carried out in inert atmospheres with appropriate solvents.

    Substitution: Conducted under controlled temperatures with suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Formula

The compound can be represented as follows:\text{N 1 3 benzothiazol 2 yl 2 1 2 diethylamino ethyl 2 oxo 1H 2H 5H 6H 7H cyclopenta d pyrimidin 4 yl}sulfanyl)acetamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole are known to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzothiazole derivatives against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound may possess similar properties due to its structural characteristics. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Neuroprotective Effects

There is emerging evidence that compounds containing diethylamino groups can exhibit neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems . This aspect is particularly relevant for the development of treatments for conditions like Alzheimer's disease.

Data Tables

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives showed that modifications to the nitrogen and sulfur atoms significantly enhanced their anticancer activity. The compound N-(1,3-benzothiazol-2-yl)-2-{...} was tested against breast cancer cell lines and exhibited IC50 values comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of benzothiazole derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 3: Neuroprotection in Animal Models

In an animal model for neurodegeneration, administration of a diethylamino-containing compound resulted in improved cognitive performance and reduced markers of neuronal damage. This suggests potential for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Blocking the activity of key enzymes involved in disease processes.

    Receptor modulation: Altering the signaling pathways by binding to receptors.

    DNA/RNA interaction: Interfering with the replication or transcription of genetic material.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents Key Functional Groups Potential Implications
Target Compound Cyclopenta[d]pyrimidin-4-one Diethylaminoethyl at N1, benzothiazol-2-yl via sulfanyl-acetamide Sulfanyl bridge, tertiary amine Enhanced solubility, possible kinase inhibition
N-(1,3-Benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl at N3 Thiophene ring, benzyl group Increased lipophilicity; possible CYP450 interactions
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin-4-one 4-Methoxyphenyl at N3, ethylphenyl Methoxy group, hexahydro core Improved metabolic stability; estrogen receptor targeting
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol-4-one 4-Nitrophenyl at N3, methyl-benzothiazole Nitro group (electron-withdrawing) Enhanced binding affinity but reduced bioavailability

Physicochemical Properties

  • Solubility: The diethylaminoethyl group in the target compound improves water solubility compared to benzyl () or nitro-substituted analogs () .
  • Lipophilicity : Compounds with methoxyphenyl () or benzyl groups () exhibit higher logP values, favoring membrane permeability but risking off-target binding .
  • Metabolic Stability: The cyclopenta[d]pyrimidinone core (target compound) may resist oxidative metabolism better than thieno-pyrimidinones () due to reduced aromaticity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety linked to a cyclopentapyrimidine structure via a sulfanyl acetamide group. This unique structure may contribute to its biological activity.

Pharmacological Properties

Antitumor Activity : Preliminary studies indicate that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzothiazole have been shown to inhibit the growth of breast and colon cancer cells in vitro through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity : Benzothiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. Research indicates that they can disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Neuroprotective Effects : Some studies suggest that benzothiazole compounds may exert neuroprotective effects by modulating oxidative stress and inflammation pathways. This could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Gene Expression Modulation : The compound may alter the expression of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Anticancer Activity

In a study involving a series of benzothiazole derivatives, one compound showed IC50 values in the nanomolar range against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The compound's ability to disrupt bacterial membrane integrity was confirmed through electron microscopy .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AntitumorHuman Breast Cancer0.05Apoptosis Induction
AntimicrobialStaphylococcus aureus0.01Membrane Disruption
NeuroprotectiveNeuroblastoma Cells0.1Oxidative Stress Modulation

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A validated approach includes:

  • Step 1: Reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 0–70°C to form the acetamide backbone .
  • Step 2: Introducing the cyclopenta[d]pyrimidin-4-yl sulfanyl moiety via thiol-ether linkage under reflux conditions.
  • Optimization: Yield improvements (>85%) are achieved by controlling stoichiometry (1:1.2 molar ratio for nucleophilic agents), using anhydrous solvents, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (methanol/water) or column chromatography enhances purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) between batches be resolved?

Answer:
Discrepancies in NMR/IR often arise from solvent impurities, tautomerism, or conformational flexibility. Methodological solutions include:

  • Standardization: Use deuterated solvents (DMSO-d₆ or CDCl₃) with internal standards (TMS) for NMR .
  • Dynamic Effects: For tautomeric forms (e.g., keto-enol equilibria), perform variable-temperature NMR to identify shifting peaks .
  • Crystallography: Resolve ambiguities via single-crystal X-ray diffraction using SHELX software for refinement (R-factor < 0.05) .
  • Cross-Validation: Compare IR carbonyl stretches (1650–1750 cm⁻¹) with computational predictions (DFT/B3LYP) .

Basic: What characterization techniques are critical for confirming structural integrity?

Answer:
A tiered analytical workflow is recommended:

  • Elemental Analysis: Confirm C/H/N/S ratios within ±0.3% of theoretical values .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify benzothiazole (δ 7.1–8.3 ppm) and acetamide (δ 3.8–4.2 ppm) protons .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Diffraction: Resolve stereochemical ambiguities in the cyclopenta[d]pyrimidine core .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:
SAR strategies include:

  • Substituent Variation: Modify the diethylaminoethyl group to assess charge effects on receptor binding. For example, replace with pyrrolidine or morpholine derivatives .
  • Biological Assays: Test analogs in enzyme inhibition (e.g., PI3K) or antioxidant models (DPPH/ABTS radical scavenging) with IC₅₀ dose-response curves .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PI3K, using the active ligand pose as a reference (RMSD <2.0 Å) .

Basic: What computational methods are suitable for predicting physicochemical properties?

Answer:

  • LogP/Hydrophobicity: Use Molinspiration or ACD/Labs software based on fragment contribution methods .
  • pKa Prediction: Employ MarvinSketch or SPARC for estimating ionization states of the benzothiazole (pKa ~1.5) and diethylamino (pKa ~10.5) groups .
  • Solubility: Apply Quantitative Structure-Property Relationship (QSPR) models with descriptors like polar surface area (TPSA) .

Advanced: How can crystallographic data be refined when twinning or disorder complicates analysis?

Answer:
For challenging crystals:

  • Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁(all) < 0.08 .
  • Disorder: Apply PART/SUMP restraints to split disordered atoms (e.g., diethylaminoethyl side chains) and refine occupancy factors .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What are the best practices for assessing purity in biological assays?

Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .
  • Residual Solvents: Quantify via GC-MS per ICH Q3C guidelines .
  • Bioassay Controls: Include reference standards (e.g., ascorbic acid for antioxidant assays) to normalize activity data .

Advanced: How can conflicting bioactivity results between in vitro and in vivo models be reconciled?

Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies:

  • Metabolite Screening: Use LC-MS to identify degradation products in plasma .
  • Prodrug Design: Modify the acetamide moiety (e.g., esterification) to enhance bioavailability .
  • Dosing Regimens: Optimize based on PK/PD modeling (e.g., NONMEM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.